

# Spectroscopic Data and Experimental Protocols for 1-Octanol-d17: A Technical Guide

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## Compound of Interest

Compound Name: 1-Octanol-d17

Cat. No.: B043003

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Octanol-d17** (perdeuterated 1-octanol, except for the hydroxyl proton), a crucial isotopically labeled compound in various scientific and pharmaceutical applications. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Physicochemical Properties

**1-Octanol-d17** is a deuterated form of 1-octanol where 17 hydrogen atoms on the alkyl chain have been replaced by deuterium. This isotopic labeling makes it a valuable tool in metabolic studies, as a solvent in NMR spectroscopy, and as an internal standard in mass spectrometry-based quantification.<sup>[1]</sup>

Property	Value
Chemical Formula	C <sub>8</sub> D <sub>17</sub> H <sub>1</sub> O
CAS Number	153336-13-1
Molecular Weight	147.33 g/mol
Appearance	Clear, colorless liquid
Boiling Point	196 °C (lit.)
Melting Point	-15 °C (lit.)
Density	0.936 g/mL at 25 °C
Isotopic Purity	≥98 atom % D

## Spectroscopic Data

Due to the extensive deuteration, the spectroscopic data of **1-Octanol-d17** differs significantly from its non-deuterated counterpart. The following sections present the expected spectroscopic characteristics.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary advantage of using deuterated solvents in <sup>1</sup>H NMR is the elimination of large solvent signals that could obscure the analyte's spectrum.<sup>[2]</sup> When **1-Octanol-d17** is the analyte, its NMR spectra are characterized by the absence of most proton signals and the presence of deuterium-coupled carbon signals.

#### 2.1.1. <sup>1</sup>H NMR Spectroscopy

In a <sup>1</sup>H NMR spectrum of pure **1-Octanol-d17**, the only significant signal would be from the hydroxyl proton (-OH). The chemical shift of this proton is variable and depends on concentration, solvent, and temperature, but typically appears as a broad singlet. The protons on the carbon chain are replaced by deuterium, and thus, no signals from the C<sub>1</sub>-C<sub>8</sub> positions are observed.

#### 2.1.2. <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum of **1-Octanol-d17** will show signals for all eight carbon atoms. Due to the coupling with deuterium (a spin-1 nucleus), each carbon signal will appear as a multiplet (typically a triplet for  $-\text{CD}_2-$  groups and a septet for the  $-\text{CD}_3$  group) in a proton-decoupled spectrum. The chemical shifts are expected to be very similar to those of non-deuterated 1-octanol.

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **1-Octanol-d17**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity (due to C-D coupling)
C1 ( $-\text{CD}_2\text{OH}$ )	~62	Triplet
C2 ( $-\text{CD}_2-$ )	~33	Triplet
C3 ( $-\text{CD}_2-$ )	~26	Triplet
C4 ( $-\text{CD}_2-$ )	~30	Triplet
C5 ( $-\text{CD}_2-$ )	~30	Triplet
C6 ( $-\text{CD}_2-$ )	~23	Triplet
C7 ( $-\text{CD}_2-$ )	~32	Triplet
C8 ( $-\text{CD}_3$ )	~14	Septet

Note: Chemical shifts are based on data for non-deuterated 1-octanol and may vary slightly.

### 2.1.3. $^2\text{H}$ (Deuterium) NMR Spectroscopy

$^2\text{H}$  NMR is a powerful technique for studying the dynamics and structure of deuterated molecules. In solid-state  $^2\text{H}$  NMR studies of **1-Octanol-d17**, the spectra exhibit a Pake pattern below the melting point, which is indicative of a rigid molecular conformation. These studies can provide insights into molecular motion and phase transitions.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Octanol-d17** is dominated by the vibrations of C-D and O-H bonds, while the C-H stretching and bending vibrations, prominent in the spectrum of 1-octanol, are absent.

Table 2: Predicted IR Absorption Bands for **1-Octanol-d17**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3300	O-H stretch (broad)	Strong
~2200 - 2000	C-D stretch	Strong
~1050	C-O stretch	Strong
~950	C-D bend	Medium

Note: The exact positions of the C-D stretching and bending vibrations can vary.

The broad O-H stretching band is a characteristic feature of alcohols and is due to hydrogen bonding. The strong C-D stretching absorptions appear at significantly lower wavenumbers compared to the C-H stretching vibrations (~2900 cm<sup>-1</sup>) of non-deuterated 1-octanol.

## Mass Spectrometry (MS)

In mass spectrometry, **1-Octanol-d17** will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) that is 17 units higher than that of non-deuterated 1-octanol (M+17). The fragmentation pattern is expected to be similar to 1-octanol, with the corresponding mass shifts for the deuterated fragments.

Table 3: Predicted Mass Spectrum Fragments for **1-Octanol-d17**

m/z	Predicted Fragment
147	$[\text{CD}_3(\text{CD}_2)_7\text{OH}]^+$ (Molecular Ion)
129	$[\text{M} - \text{D}_2\text{O}]^+$
114	$[\text{M} - \text{CD}_2\text{OH}]^+$
100	$[\text{M} - \text{C}_2\text{D}_5]^+$
86	$[\text{M} - \text{C}_3\text{D}_7]^+$
72	$[\text{M} - \text{C}_4\text{D}_9]^+$
58	$[\text{M} - \text{C}_5\text{D}_{11}]^+$
44	$[\text{M} - \text{C}_6\text{D}_{13}]^+$
33	$[\text{CD}_2\text{OH}]^+$

Note: The relative intensities of the fragments may vary depending on the ionization method.

## Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy Protocol

This protocol outlines the general procedure for acquiring solution-state NMR spectra of **1-Octanol-d17**.



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## NMR Experimental Workflow

### Instrumentation:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

### $^1\text{H}$ NMR Parameters:

- Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16-64.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: Appropriate for observing the hydroxyl proton.

### $^{13}\text{C}$ NMR Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or higher, due to the lower natural abundance of  $^{13}\text{C}$  and the splitting by deuterium.
- Relaxation Delay: 2-10 seconds.
- Spectral Width: ~200-250 ppm.

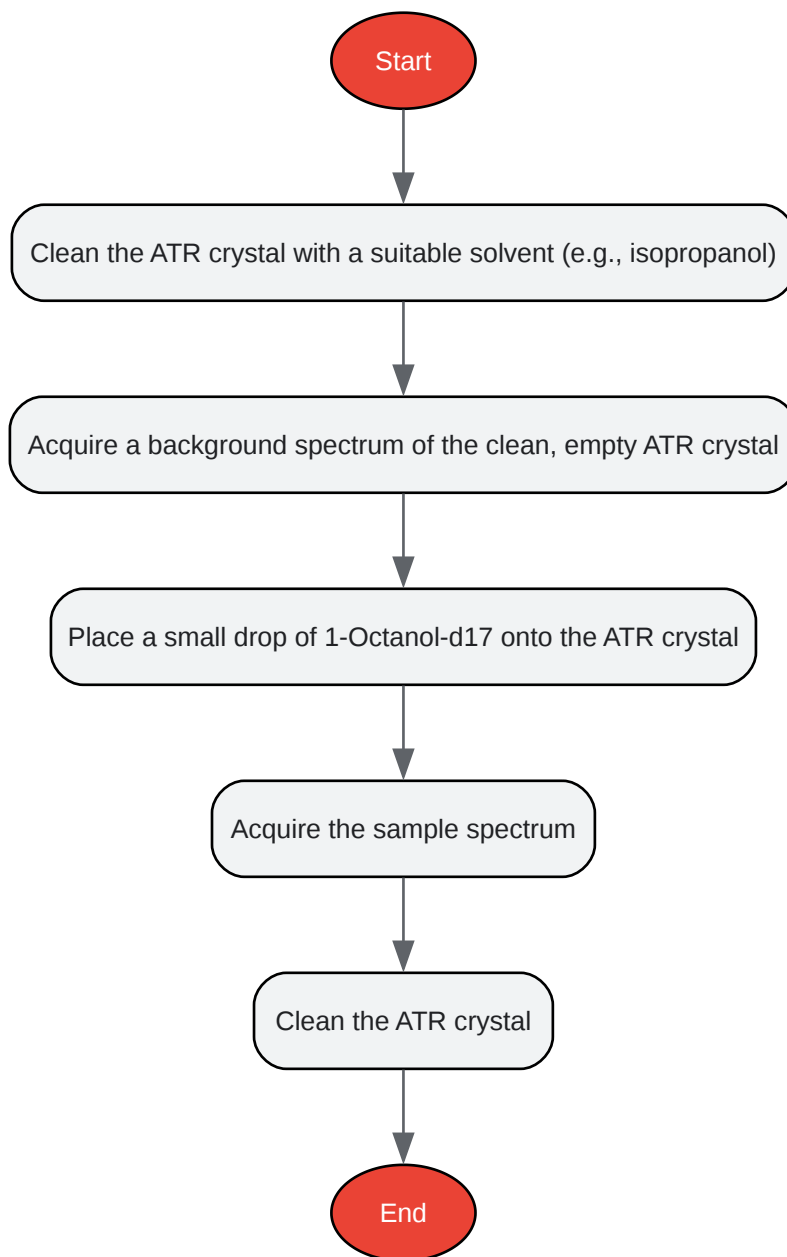
### $^2\text{H}$ NMR Parameters:

- Pulse Sequence: Single-pulse experiment.
- Number of Scans: 64-256.
- Relaxation Delay: 1-2 seconds.

## IR Spectroscopy Protocol

This protocol describes the acquisition of an IR spectrum of liquid **1-Octanol-d17** using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method for liquid

samples.



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### IR Spectroscopy Experimental Workflow

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

### Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 for both background and sample.
- Data Format: Transmittance or Absorbance.

## Mass Spectrometry Protocol

This protocol provides a general workflow for the analysis of **1-Octanol-d17** using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.



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### GC-MS Experimental Workflow

#### Instrumentation:

- A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

#### GC Parameters:

- Injector Temperature: 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).



- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.

#### MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-200.
- Scan Speed: Standard scan rate.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

This guide provides a foundational understanding of the spectroscopic properties of **1-Octanol-d17** and the methodologies to obtain this data. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental needs.

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## References

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